(4-氯苯基)异丁胺

描述

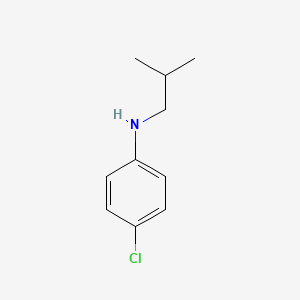

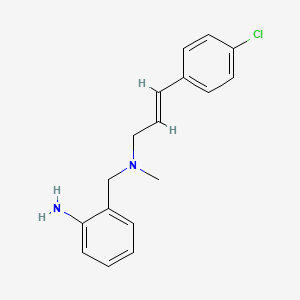

4-Chlorophenylisobutylamine (4-CAB, AEPCA), also known as 4-chloro-α-ethylphenethylamine, is an entactogen and stimulant drug of the phenethylamine class . It is an analogue of para-chloroamphetamine (PCA) where the alpha position methyl has been replaced with an ethyl group .

Synthesis Analysis

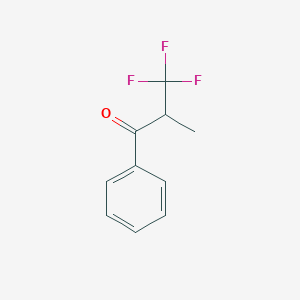

The synthesis of 4-Chlorophenylisobutylamine involves complex chemical reactions. A Schiff base ligand, N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine (SBL), was synthesized by condensation of 4-chloroacetophenone with ethylenediamine in methanol in the presence of H2SO4 as catalyst .Molecular Structure Analysis

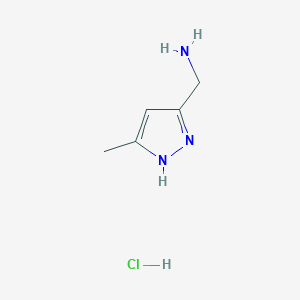

The molecular formula of 4-Chlorophenylisobutylamine is C10H14ClN . The molecular structure can be represented as Clc1ccc (cc1)CC (N)CC .Chemical Reactions Analysis

4-Chlorophenylisobutylamine is approximately 2- and 5-fold less potent at inhibiting the reuptake of serotonin (IC 50 = 330 nM) and dopamine (IC 50 = 2,343 nM), respectively, compared to PCA . It is about 3-fold less potent in substituting for MDMA in animals in drug discrimination assays .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chlorophenylisobutylamine include a molecular mass of 183.68 g·mol −1 . More specific properties such as melting point, boiling point, and solubility are not mentioned in the sources.科学研究应用

手性拆分和对映体纯度提高:该化合物因其在光学活性苯乙胺对 D,L-2-(4-氯苯基)-3-甲基丁酸进行拆分中的作用而被研究。此过程对于获得对映体纯化合物至关重要,对制药行业很重要 (Yang-feng, 2006).

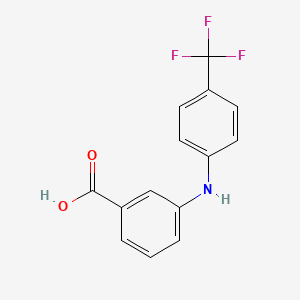

药物发现和受体活性:研究包括发现 GPR14/尿激肽 II 受体的非肽激动剂。与 (4-氯苯基)异丁胺相关的化合物由于其选择性和受体活性,已显示出作为药理学研究工具和先导药物的潜力 (Croston 等人,2002).

细胞色素 P450 酶相互作用研究:与细胞色素 P450 酶,特别是 CYP2B6 的相互作用一直是研究的主题。了解这些相互作用对于药物代谢和药代动力学研究至关重要 (Bae 等人,2008).

酶抑制和传感器开发:已评估包括具有 (4-氯苯基)异丁胺结构的化合物的硫脲衍生物的抗胆碱酯酶活性和作为汞传感器的潜力。这在药物化学和环境监测中都有影响 (Rahman 等人,2021).

用于环境监测的分光光度法:该化合物已用于开发用于检测环境样品中氯酚的分光光度法。这对于监测和管理环境污染物很重要 (Mukdasai 等人,2016).

材料科学和聚合物化学:对聚合物(如聚(硫醚醚砜酰亚胺)的合成和表征的研究包括 (4-氯苯基)异丁胺的衍生物。这对于开发具有特定性能的新材料至关重要 (Wei 等人,2010).

废水处理和环境修复:(4-氯苯基)异丁胺衍生物在降解环境污染物(如水中的氯酚)中的应用是一个重要的研究领域。这包括研究用于从废水中去除有毒化合物的催化分解和吸附方法 (Singh 等人,2017).

生物降解研究:特定细菌菌株降解苯酚和 4-氯苯酚的代谢谱分析包括 (4-氯苯基)异丁胺。这项研究对于了解复杂有机污染物的生物降解至关重要 (Liu 等人,2014).

作用机制

Target of Action

(4-Chlorophenyl)isobutylamine, also known as 4-chloro-α-ethylphenethylamine, is an entactogen and stimulant drug of the phenethylamine class . It primarily targets the serotonin and dopamine receptors in the brain . These receptors play a crucial role in regulating mood, appetite, sleep, and cognition.

Mode of Action

This compound acts by inhibiting the reuptake of serotonin and dopamine . By blocking the reuptake, it increases the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neuron signaling and enhanced neurotransmission .

Biochemical Pathways

The compound affects the biochemical pathways of serotonin and dopamine. It is less potent at inhibiting the reuptake of serotonin and dopamine compared to para-chloroamphetamine (PCA), a similar compound . Its dopaminergic activity is similar to that of mdma .

Result of Action

The inhibition of serotonin and dopamine reuptake by (4-Chlorophenyl)isobutylamine can lead to a range of effects. It can potentially enhance mood, increase alertness, and reduce appetite. It is less effective as a serotonergic neurotoxin compared to pca .

属性

IUPAC Name |

4-chloro-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQOMEKCDOOALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3096430.png)

![N-{4-[N-hydroxyethanimidoyl]phenyl}urea](/img/structure/B3096466.png)

![1-[(5-Bromopyridin-2-yl)carbonyl]piperazine](/img/structure/B3096470.png)

![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096475.png)

![[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096481.png)

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B3096502.png)

![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B3096511.png)